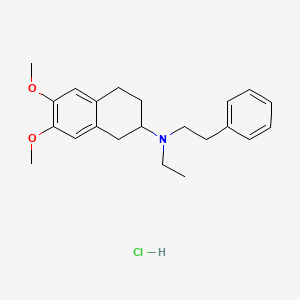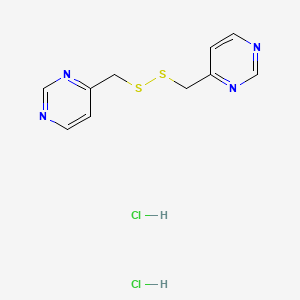
Pyrimidine, 4,4'-(dithiodimethylene)bis-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride: is a compound that belongs to the pyrimidine family, which is a class of aromatic heterocyclic organic compounds. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound features a dithiodimethylene bridge linking two pyrimidine rings, and it is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride typically involves the reaction of pyrimidine derivatives with dithiodimethylene reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of catalysts such as zinc chloride (ZnCl2) to promote the coupling reactions. The process may also involve the use of triethyl orthoformate and ammonium acetate to achieve high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiodimethylene bridge to simpler thiol groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-methylpiperazine can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit the production of prostaglandin E2 (PGE2) and the activity of cyclooxygenase-2 (COX-2), which are key mediators of inflammation . Additionally, it may interact with DNA and RNA, affecting cellular processes and gene expression .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine-4,6-diamine derivatives: These compounds share a similar pyrimidine core structure and are used in various pharmaceutical applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their anticancer properties and are structurally related to pyrimidines.
Bis-pyrimidine derivatives: These compounds feature two pyrimidine rings linked by various bridges and have applications in antimicrobial and DNA photocleavage activities.
Uniqueness: Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride is unique due to its dithiodimethylene bridge, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not observed with other pyrimidine derivatives .
Eigenschaften
| 119396-03-1 | |
Molekularformel |
C10H12Cl2N4S2 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
4-[(pyrimidin-4-ylmethyldisulfanyl)methyl]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C10H10N4S2.2ClH/c1-3-11-7-13-9(1)5-15-16-6-10-2-4-12-8-14-10;;/h1-4,7-8H,5-6H2;2*1H |
InChI-Schlüssel |
ANLIOBHAWOOKHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN=C1CSSCC2=NC=NC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


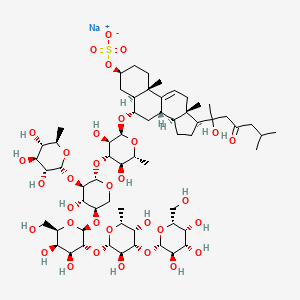

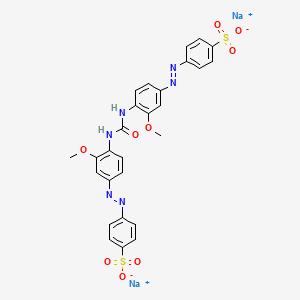
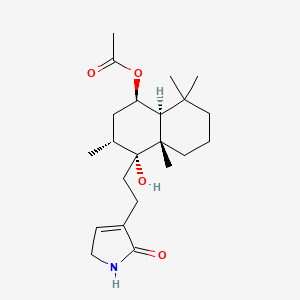
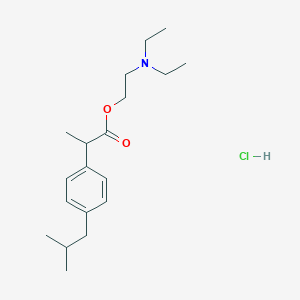



![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)

